molecular formula C24H26N2O4 B2549647 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate CAS No. 1228675-22-6

1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate

Cat. No. B2549647
M. Wt: 406.482
InChI Key: OKVFGGPQTSCVQH-UHFFFAOYSA-N
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Description

Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of Pyrazoles

The first paper discusses the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which are structurally related to the compound of interest. The study highlights the impact of reaction media on the regioselectivity of the synthesis process. Using [BMIM][BF4] and pyridine as reaction media resulted in a mixture of isomeric pyrazoles, whereas high regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles was achieved with NaOH in EtOH. This suggests that the choice of reaction media can significantly influence the outcome of pyrazole synthesis, which may be relevant for the synthesis of 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate .

Synthesis and Reactivity of a 1,4-Dihydropyrazine Derivative

The second paper provides insights into the synthesis and reactivity of a dihydropyrazine derivative, which is closely related to the target compound. The described method involves the treatment of a methyl ester with dimethylaminopyridine and potassium carbonate to obtain N,N-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine. This compound was then used in Michael addition reactions with various nucleophiles. The study also explored the electrochemical behavior of the pyrazine derivative, which could be pertinent for understanding the electrochemical properties of 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate .

Functionalized Pyrazole Scaffolds as Antimicrobials and Antioxidants

The third paper introduces a new class of functionalized pyrazole scaffolds with potential antimicrobial and antioxidant activities. Although the core structure differs from the compound of interest, the methods used for synthesis and the evaluation of biological activities could provide a framework for similar studies on 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate. The study emphasizes the importance of structural modifications in achieving desired biological properties, which could be applicable to the design and synthesis of related compounds .

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

The fourth paper describes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines to produce isomeric pyrazoles. The target fluorinated pyrazole-4-carboxylic acids were obtained on a multigram scale. This study provides a method that could potentially be adapted for the synthesis of fluorine-containing pyrazine derivatives, such as the compound of interest. The scalability of the synthesis is particularly noteworthy for potential industrial applications .

Scientific Research Applications

Synthesis and Molecular Structure

The compound 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate is involved in various synthesis processes. For instance, a related compound, tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, is formed through a specific reaction process, indicating the potential of such compounds in complex organic synthesis (Richter et al., 2009). Additionally, studies on similar compounds, such as the synthesis of fluorene compounds for selective sensing, demonstrate the versatility of fluorene derivatives in creating sensitive materials for detecting various substances (Han et al., 2020).

Materials Science and Optoelectronics

Fluorene derivatives, like 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate, are significant in materials science. Studies on compounds such as 2-((9H-fluoren-9-ylidene)methyl)thiophene and its derivatives have shown their application in the preparation of electro-optical materials, suggesting a similar potential for the compound (Lukes et al., 2005).

Pharmaceutical and Biological Applications

Compounds structurally similar to 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate have been investigated for their biological activity. For example, a study on N-Aryl(alkyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinylidene]-5,5-dimethyl-4-oxohexanamides evaluated their antinociceptive and antimicrobial activities, suggesting potential pharmaceutical applications for fluorene derivatives (Siutkina et al., 2019).

properties

IUPAC Name

1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2,3-dihydropyrazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-14-12-25(13-15-26)22(27)29-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-12,14,21H,13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVFGGPQTSCVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate

Synthesis routes and methods

Procedure details

In a round bottom flask charged with stirring bar, 1-tert-butyl 4-(9H-fluoren-9-ylmethyl) 2-hydroxypiperazine-1,4-dicarboxylate (4.34 g, 10.2 mmol) was dissolved in THF (100 mL) and was cooled down to 0° C. under N2. Then TFAA (1.589 mL, 11.25 mmol) was added. After stirring at 0° C. for 20 minutes, reaction was quenched by adding saturated aq. NaHCO3 and warmed up to room temperature. Then reaction was diluted by adding 200 mL of DCM and 100 mL of water. Layers were separated and aqueous layer was extracted with 100 mL of DCM. Organic phases were combined and dried over anhydrous Na2SO4. Removing solvent gave crude product that was purified by ISCO (120 gram silica gel column, 0-50% EtOAc/Hexane gradient). Concentration gave the title compound. 1H NMR (ppm) (500 MHz, CDCl3): δ 7.81 (2H, d, J=7.59 Hz), 7.61 (2H, dd, J=13.92, 7.51 Hz), 7.44 (2H, t, J=7.49 Hz), 7.35 (2H, t, J=7.47 Hz), 6.27-6.14 (2H, m), 4.52 (2H, dd, J=19.02, 6.70 Hz), 4.31 (1H, t, J=6.89 Hz), 3.81-3.68 (4H, m), 1.54 (9H, s); LC/MS (M+23)+=429.13;
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.589 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
1
Citations
RRR Taylor, HC Twin, WW Wen, RJ Mallot, AJ Lough… - Tetrahedron, 2010 - Elsevier
Piperazines and modified piperazines, such as homopiperazines and 2-methylpiperazines, are found in a wide range of pharmaceutical substances and biologically active molecules. …
Number of citations: 28 www.sciencedirect.com

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